molecular formula C6H8N2O3 B15299336 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B15299336
M. Wt: 156.14 g/mol
InChI Key: CJHMDYKEDSIENX-UHFFFAOYSA-N
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Description

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethanol.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and acetic acid groups can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-hydroxy-2-(1-methylimidazol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O3/c1-8-3-2-7-5(8)4(9)6(10)11/h2-4,9H,1H3,(H,10,11)

InChI Key

CJHMDYKEDSIENX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C(=O)O)O

Origin of Product

United States

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